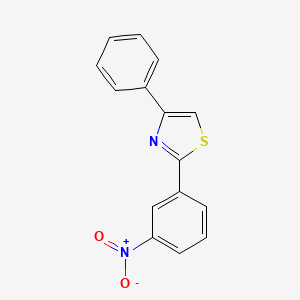

2-(3-Nitrophenyl)-4-phenylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

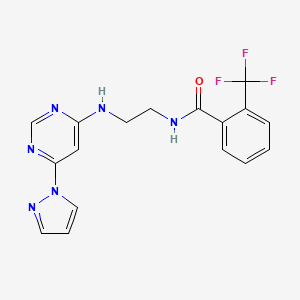

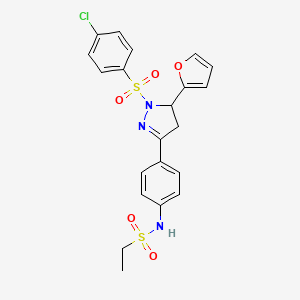

The compound “2-(3-Nitrophenyl)-4-phenylthiazole” is a complex organic molecule that contains a thiazole ring, a phenyl group, and a nitrophenyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, nitrophenols, which are part of this compound, are typically synthesized by nitration. Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion . Another method for making aryl–NO2 group starts from halogenated phenols .Chemical Reactions Analysis

Nitro compounds, such as nitrophenols, are known to be strongly electron-withdrawing. This property makes C−H bonds alpha (adjacent) to the nitro group acidic . The presence of nitro groups in aromatic compounds retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Pharmacological Activity and Toxicity

- Research on nitrogen-containing heterocycles, including compounds similar to 2-(3-Nitrophenyl)-4-phenylthiazole, indicates their significant pharmacological potential. These compounds, particularly 1,2,4-triazoles, exhibit a range of pharmacological effects (antifungal, antidepressant, hepatoprotective, wound healing, antiviral, etc.). A study by Shcherbak, Kaplaushenko, and Belenichev (2014) showed that the acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and derivatives is influenced by the nature of substituents, highlighting their low-toxic or non-toxic nature and the relevance of structural dependencies for pharmacological activity (Shcherbak et al., 2014).

Antimicrobial Properties

- D. R. Gondhani and colleagues (2013) synthesized derivatives of 1,2,4-triazole-3-thione, which includes structures similar to this compound. These compounds displayed significant antimicrobial activities, indicating their potential as antimicrobial agents (Gondhani et al., 2013).

DNA Cleavage and Cytotoxicity Studies

- The study by Karabasannavar et al. (2017) on metal (II) complexes of a Schiff base ligand related to this compound revealed antimicrobial activity and DNA cleavage capabilities, suggesting potential applications in biochemistry and pharmacology (Karabasannavar et al., 2017).

Synthesis and Structural Analysis

- Spaleniak et al. (2007) and Wolff et al. (2013) conducted studies focusing on the synthesis and rearrangement of compounds structurally similar to this compound. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various scientific fields (Spaleniak et al., 2007); (Wolff et al., 2013).

Biological Activity and Medicinal Chemistry

- Kumar et al. (2013) synthesized thiazolo[3,2-b]-[1,2,4]-triazoles and isomeric thiazolo[2,3-c]-[1,2,4]-triazoles starting from compounds including o-nitrophenyl, a group present in this compound. Their study provided insights into the antibacterial and antifungal activities of these compounds, relevant for medicinal chemistry applications (Kumar et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)15-16-14(10-20-15)11-5-2-1-3-6-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZHPLBTZVVENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3017389.png)